molecular formula C18H13PS B14674244 5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide CAS No. 33771-54-9

5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide

Cat. No.: B14674244
CAS No.: 33771-54-9
M. Wt: 292.3 g/mol
InChI Key: ZJMOMKBHUCWHCJ-UHFFFAOYSA-N
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Description

5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide is an organic compound that belongs to the class of phosphindoles These compounds are characterized by a fused ring system containing both phosphorus and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide typically involves the reaction of bromobenzene with phosphorus pentachloride in the presence of a base . This reaction forms the phosphindole ring system, which is then further functionalized to introduce the phenyl and sulfide groups. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the sulfide group to a thiol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. The presence of the phenyl and sulfide groups enhances its binding affinity and specificity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide is unique due to the presence of both phenyl and sulfide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in various fields.

Properties

CAS No.

33771-54-9

Molecular Formula

C18H13PS

Molecular Weight

292.3 g/mol

IUPAC Name

5-phenyl-5-sulfanylidenebenzo[b]phosphindole

InChI

InChI=1S/C18H13PS/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H

InChI Key

ZJMOMKBHUCWHCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2(=S)C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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